1-Ethyl-2-oxoimidazolidine-4-carboxylic acid
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Overview
Description
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of imidazolidinones This compound is characterized by its unique structure, which includes an imidazolidine ring with an oxo group at the 2-position and a carboxylic acid group at the 4-position The ethyl group attached to the nitrogen atom at the 1-position further distinguishes it from other imidazolidinones
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid can be synthesized through several methods. One common approach involves the reaction of an amino acid derivative with phosgene in the presence of a base such as sodium hydrogencarbonate . This reaction typically proceeds under controlled conditions to ensure the formation of the desired product. The resulting compound can be purified through recrystallization from solvents like acetonitrile .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and conditions such as elevated temperatures and pressures.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 2-oxo derivatives, while reduction can produce 2-hydroxy derivatives.
Scientific Research Applications
1-Ethyl-2-oxoimidazolidine-4-carboxylic acid has a wide range of applications in scientific research:
Biology: The compound is used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-ethyl-2-oxoimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. The pathways involved often include binding to active sites of enzymes, altering their activity, and affecting downstream biological processes .
Comparison with Similar Compounds
1-Methyl-2-oxoimidazolidine-4-carboxylic acid: A structural analogue with a methyl group instead of an ethyl group.
2-Imidazolidone-4-carboxylic acid: Lacks the ethyl group and has different chemical properties.
4-Imidazolecarboxylic acid: Contains an imidazole ring instead of an imidazolidine ring.
Uniqueness: 1-Ethyl-2-oxoimidazolidine-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C6H10N2O3 |
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Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-ethyl-2-oxoimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C6H10N2O3/c1-2-8-3-4(5(9)10)7-6(8)11/h4H,2-3H2,1H3,(H,7,11)(H,9,10) |
InChI Key |
NIQZCNOGNOJYGW-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC(NC1=O)C(=O)O |
Origin of Product |
United States |
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